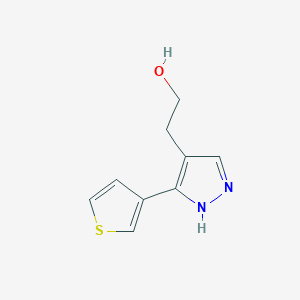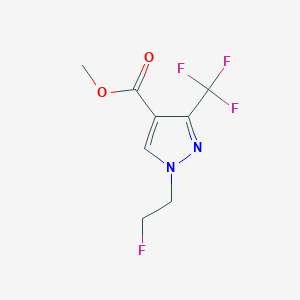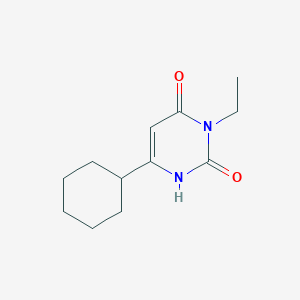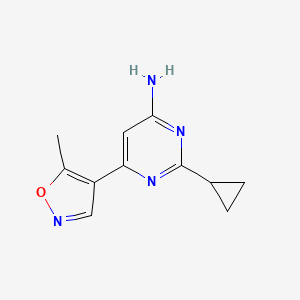
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol
概要
説明
Thiophene-3-ethanol is a clear, colorless to yellowish-brown liquid . It’s used as a reagent in the synthesis of various ether and ester derivatives . It’s also used in the preparation of potent respiratory syncytial virus RNA polymerase inhibitors .
Synthesis Analysis
Thiophene-3-ethanol can be synthesized using metal sodium. The optimal conditions for this synthesis include a starting molar ratio of thiophene to metal sodium of 1.6:1, an epoxide to metal sodium feed molar ratio of 1:1, an epoxidation temperature of -5°C, and a reaction time of 30 minutes .Molecular Structure Analysis
The molecular formula of Thiophene-3-ethanol is C6H8OS, and its molecular weight is 128.19 .Chemical Reactions Analysis
Thiophene-3-ethanol is used in the synthesis of various ether and ester derivatives .Physical And Chemical Properties Analysis
Thiophene-3-ethanol has a boiling point of 110-111 °C at 14 mm Hg, a density of 1.144 g/mL at 25 °C, and a refractive index (n20/D) of 1.552 . It’s sparingly soluble in water (0.059 g/L at 25°C) .科学的研究の応用
Structural Characterization and Analysis
- Compounds with the pyrazoline and thiophene moieties have been synthesized and structurally characterized through spectroscopic techniques and X-ray diffraction studies. These compounds often exhibit cohesive weak interactions in their crystal packing, contributing to their stability and potential for further modification (Delgado et al., 2020).
Synthesis and Reactivity
- Research on the synthesis of compounds containing pyrazole and thiophene rings has yielded high yields under specific conditions, indicating a robust framework for developing compounds with potential applications in materials science and pharmaceuticals (Kariuki et al., 2022).
Antimicrobial and Biological Activity
- Some studies have focused on synthesizing chitosan Schiff bases based on heterocyclic moieties, including pyrazole and thiophene derivatives, to explore their antimicrobial activity. These compounds have shown varied efficacy against bacteria and fungi, indicating their potential as antimicrobial agents (Hamed et al., 2020).
Photophysical Properties and Chemosensors
- Pyrazoline derivatives with thiophene units have been investigated for their photophysical properties, including absorption, emission, and fluorescence quantum yield, in different solvents. These compounds have shown potential as fluorescent chemosensors for metal ions, particularly Fe3+, demonstrating their applicability in sensing and detection technologies (Khan, 2020).
Microwave-Assisted Synthesis and Antimicrobial Activity
- The microwave-assisted synthesis of flavonols and pyrazoline derivatives containing the thiophene moiety has been explored, yielding compounds with significant antibacterial and antifungal activities. This highlights their potential in developing new antimicrobial agents (Ashok et al., 2016).
Opto-Electronic Applications
- Novel heterocyclic compounds, including those with pyrazoline and thiophene groups, have been designed and synthesized for opto-electronic applications. Their optical properties, such as blue and green emission, make them suitable candidates for use in electronic devices and materials (Ramkumar & Kannan, 2015).
Safety and Hazards
将来の方向性
作用機序
Thiophene derivatives
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Pyrazole derivatives
Pyrazole derivatives have been shown to have a broad range of chemical and biological properties. For example, some pyrazoline compounds have shown potential as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by many factors, including its chemical structure, solubility, and the presence of functional groups. For example, the compound “2-(Thiophen-3-yl)ethanol” has been reported to have high GI absorption and is BBB permeant .
生化学分析
Biochemical Properties
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used as a reagent in the synthesis of pH-responsive near-IR emitting conjugated polymer nanoparticles for cellular imaging and controlled-drug delivery . Additionally, it is involved in the preparation of potent respiratory syncytial virus RNA polymerase inhibitors . These interactions highlight the compound’s potential in modulating enzyme activity and protein interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of pH-responsive nanoparticles suggests its potential in altering cellular imaging and drug delivery mechanisms . Moreover, its involvement in the preparation of RNA polymerase inhibitors indicates its impact on viral replication processes within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to interact with active sites of enzymes, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced drug delivery or improved imaging capabilities . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism . The compound’s metabolism may also produce intermediate metabolites that have their own biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
2-(5-thiophen-3-yl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-3-1-7-5-10-11-9(7)8-2-4-13-6-8/h2,4-6,12H,1,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOCZYXLMIKDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B1482427.png)
![6-[(3-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482428.png)

![6-{5-Methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazin-3-amine](/img/structure/B1482430.png)
![2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482432.png)


![2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482438.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1482439.png)
![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482441.png)
![2-Cyclopentyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482442.png)

![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482444.png)